5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

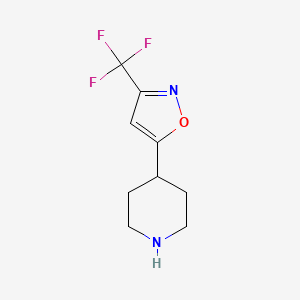

5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole is a heterocyclic compound that features a piperidine ring attached to an isoxazole ring with a trifluoromethyl group

Mechanism of Action

Target of Action

Similar compounds have been found to target gamma-aminobutyric acid (gaba)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Similar compounds have been found to act as non-competitive antagonists of gaba-gated chloride channels . This means they bind to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for its ligand.

Biochemical Pathways

Similar compounds have been found to inhibit the mitochondrial complex ii , which plays a crucial role in the electron transport chain and energy production within cells.

Pharmacokinetics

Similar compounds have been found to have a half-life of 13-30 hours , indicating a relatively slow rate of metabolism and excretion.

Result of Action

Similar compounds have been found to have antiparasitic and anticancer activities, suggesting that this compound may also have potential therapeutic applications.

Action Environment

Similar compounds have been found to be stable and environmentally benign , suggesting that this compound may also have these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the piperidine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

5-(Piperidin-4-yl)-3-methylisoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

5-(Piperidin-4-yl)-3-chloromethylisoxazole: Contains a chloromethyl group instead of a trifluoromethyl group.

5-(Piperidin-4-yl)-3-phenylisoxazole: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent. This makes it distinct from other similar compounds that lack the trifluoromethyl group.

Biological Activity

5-(Piperidin-4-yl)-3-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈F₃N₂O. It features an isoxazole ring substituted with a piperidine group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Research indicates that this compound acts as an agonist of the Wnt/β-catenin signaling pathway . This pathway is crucial in regulating gene expression related to cell proliferation and differentiation, which has implications for cancer treatment and neurodegenerative disorders. However, the specific molecular interactions and binding affinities with target proteins remain to be fully elucidated.

Anti-inflammatory Effects

Research has shown that isoxazole derivatives exhibit anti-inflammatory properties . For instance, related compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.

Immunomodulatory Effects

The immunoregulatory properties of isoxazole derivatives indicate that they may modulate immune responses. Specific studies have highlighted their ability to influence T-cell activation and proliferation, which could lead to applications in autoimmune diseases or immunotherapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Piperidin-4-yl)-isoxazole | Isoxazole ring + piperidine | Agonist of Wnt/β-catenin signaling |

| 5-(Trifluoromethyl)-isoxazole | Isoxazole ring + trifluoromethyl group | Enhanced lipophilicity; potential for drug development |

| 3-(Piperidin-4-yl)-isoxazole | Isoxazole ring + piperidine (different position) | Varying biological activity compared to 5-substituted |

The presence of the trifluoromethyl group significantly distinguishes this compound from other isoxazoles, enhancing both its biological activity and pharmacokinetic properties.

Case Studies and Research Findings

- Wnt/β-Catenin Activation : A study demonstrated that this compound effectively activates the Wnt/β-catenin pathway in vitro, leading to increased expression of target genes associated with cell proliferation.

- Antimicrobial Testing : In preliminary assays, related isoxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential for further development as antimicrobial agents .

- Inflammation Models : In vivo studies using mouse models showed that isoxazole derivatives could reduce paw edema significantly compared to control groups, suggesting their potential as anti-inflammatory drugs .

Properties

IUPAC Name |

5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIHCSYTJBZZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.